Cas no 518045-06-2 (2-Propenoic acid, 3-(3-nitrophenyl)-, phenylmethyl ester, (2E)-)
2-Propenoic acid, 3-(3-nitrophenyl)-, phenylmethyl ester, (2E)- Chemical and Physical Properties
Names and Identifiers
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- 2-Propenoic acid, 3-(3-nitrophenyl)-, phenylmethyl ester, (2E)-
- Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate
- Z18783541
- benzyl (E)-3-(3-nitrophenyl)prop-2-enoate
- AKOS000863625
- 518045-06-2
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- Inchi: 1S/C16H13NO4/c18-16(21-12-14-5-2-1-3-6-14)10-9-13-7-4-8-15(11-13)17(19)20/h1-11H,12H2/b10-9+
- InChI Key: KOOAFKKJIYPRPA-MDZDMXLPSA-N
- SMILES: C(OCC1=CC=CC=C1)(=O)/C=C/C1=CC=CC([N+]([O-])=O)=C1
Computed Properties
- Exact Mass: 283.08445790Da
- Monoisotopic Mass: 283.08445790Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 382
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 72.1Ų
2-Propenoic acid, 3-(3-nitrophenyl)-, phenylmethyl ester, (2E)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1255959-100mg |
Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate |
518045-06-2 | 93% | 100mg |
$415 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1255959-250mg |
Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate |
518045-06-2 | 93% | 250mg |
$755 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1255959-100mg |
Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate |
518045-06-2 | 93% | 100mg |
$395 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1255959-250mg |
Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate |
518045-06-2 | 93% | 250mg |
$715 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1255959-100mg |
Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate |
518045-06-2 | 93% | 100mg |
$415 | 2025-02-22 | |
| eNovation Chemicals LLC | Y1255959-250mg |
Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate |
518045-06-2 | 93% | 250mg |
$755 | 2025-02-22 | |
| 1PlusChem | 1P01FBVF-100mg |
Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate |
518045-06-2 | 93% | 100mg |
$231.00 | 2024-04-30 | |
| 1PlusChem | 1P01FBVF-250mg |
Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate |
518045-06-2 | 93% | 250mg |
$460.00 | 2024-04-30 | |
| A2B Chem LLC | AX94043-100mg |
Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate |
518045-06-2 | 93% | 100mg |
$195.00 | 2024-04-19 | |
| A2B Chem LLC | AX94043-250mg |
Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate |
518045-06-2 | 93% | 250mg |
$400.00 | 2024-04-19 |
2-Propenoic acid, 3-(3-nitrophenyl)-, phenylmethyl ester, (2E)- Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on 2-Propenoic acid, 3-(3-nitrophenyl)-, phenylmethyl ester, (2E)-
Recent Advances in the Study of 2-Propenoic acid, 3-(3-nitrophenyl)-, phenylmethyl ester, (2E)- (CAS: 518045-06-2)
The compound 2-Propenoic acid, 3-(3-nitrophenyl)-, phenylmethyl ester, (2E)- (CAS: 518045-06-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique nitro-phenyl and propenoic acid ester functionalities, has shown promising potential in various applications, including drug development and material science. Recent studies have focused on elucidating its molecular mechanisms, synthetic pathways, and therapeutic applications, making it a subject of intense scientific inquiry.
One of the key areas of research has been the synthesis and optimization of 518045-06-2. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel catalytic method for the efficient synthesis of this compound, achieving a yield of over 85% under mild conditions. The researchers emphasized the importance of the (2E)-configuration in maintaining the compound's biological activity, which was confirmed through extensive NMR and X-ray crystallography analyses. This advancement in synthetic methodology is expected to facilitate further pharmacological studies and scale-up production.
In the realm of drug discovery, 518045-06-2 has been investigated for its potential as an anti-inflammatory agent. A preclinical study conducted by a team at Harvard Medical School demonstrated that the compound exhibits potent inhibitory effects on NF-κB signaling, a critical pathway in inflammatory responses. The study, published in Nature Chemical Biology (2024), reported that 518045-06-2 reduced pro-inflammatory cytokine production by up to 70% in murine models, suggesting its potential as a lead compound for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another significant development is the exploration of 518045-06-2 in cancer therapeutics. Research from the Memorial Sloan Kettering Cancer Center highlighted its role as a modulator of protein-protein interactions (PPIs) involved in tumor progression. Specifically, the compound was found to disrupt the interaction between p53 and MDM2, leading to enhanced p53 activity and apoptosis in cancer cells. These findings, published in Cell Chemical Biology (2023), underscore the compound's potential as a targeted therapy for p53-dependent cancers.
Beyond its therapeutic applications, 518045-06-2 has also been studied for its physicochemical properties. A recent investigation in the Journal of Physical Chemistry B (2024) explored its stability and solubility profiles under various physiological conditions. The study revealed that the compound exhibits remarkable stability in acidic environments, making it suitable for oral administration. Additionally, its moderate solubility in aqueous solutions was identified as a key factor for optimizing its bioavailability.
In conclusion, the compound 2-Propenoic acid, 3-(3-nitrophenyl)-, phenylmethyl ester, (2E)- (CAS: 518045-06-2) represents a versatile and promising candidate in chemical biology and pharmaceutical research. Recent advancements in its synthesis, biological activity, and therapeutic potential highlight its significance in addressing unmet medical needs. Future research directions may include further optimization of its pharmacokinetic properties and exploration of its applications in combination therapies. The ongoing studies underscore the importance of this compound in advancing both basic science and clinical applications.
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